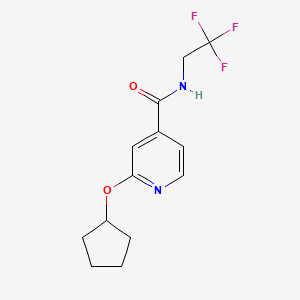
2-(cyclopentyloxy)-N-(2,2,2-trifluoroethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopentyloxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a chemical compound that features a cyclopentyloxy group and a trifluoroethyl group attached to an isonicotinamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(2,2,2-trifluoroethyl)isonicotinamide can be achieved through several synthetic routes. One common method involves the reaction of isonicotinic acid with cyclopentanol to form the cyclopentyloxy derivative. This intermediate is then reacted with 2,2,2-trifluoroethylamine under appropriate conditions to yield the final product. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(cyclopentyloxy)-N-(2,2,2-trifluoroethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are
生物活性
2-(Cyclopentyloxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopentyloxy group and a trifluoroethyl moiety attached to an isonicotinamide core. Its chemical structure can be represented as follows:
- IUPAC Name : 2-cyclopentyloxy-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
- CAS Number : 2034493-05-3
- Molecular Weight : 288.27 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer properties.
Anti-inflammatory Activity
A significant aspect of this compound's biological activity is its anti-inflammatory effects. Studies have shown that derivatives of isonicotinamide can inhibit pro-inflammatory cytokines. For instance, related compounds have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW264.7 macrophages .
Table 1: Comparative Anti-inflammatory Activities of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of TNF-α |
| 4-methoxyphenyl]-1-isoindolinone | 3.5 | Inhibition of iNOS |
| Indomethacin | 1.0 | COX inhibition |
The mechanism by which this compound exerts its biological effects appears to involve modulation of inflammatory pathways. It is hypothesized that the compound interacts with specific receptors or enzymes involved in the inflammatory response.
Case Study: Inhibition of Inflammatory Mediators
In a study evaluating various isonicotinamide derivatives for their anti-inflammatory properties, it was found that modifications to the isonicotinamide structure could significantly enhance activity against inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes . The presence of the cyclopentyloxy and trifluoroethyl groups may enhance binding affinity to these targets.
属性
IUPAC Name |
2-cyclopentyloxy-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)8-18-12(19)9-5-6-17-11(7-9)20-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATQPHFOUXFJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














